molecular formula C6H10O3 B1296139 2-Methyl-4-oxopentanoic acid CAS No. 6641-83-4

2-Methyl-4-oxopentanoic acid

Cat. No. B1296139
CAS RN: 6641-83-4
M. Wt: 130.14 g/mol
InChI Key: UZTJTTKEYGHTNM-UHFFFAOYSA-N
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Description

2-Methyl-4-oxopentanoic acid, also known as Levulinic acid or 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and appears as a white crystalline solid . This compound is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .


Synthesis Analysis

Levulinic acid was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid has been reported . Many concepts for the commercial production of levulinic acid are based on a strong acid technology .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-oxopentanoic acid is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .


Chemical Reactions Analysis

One of the chemical reactions involving 2-Methyl-4-oxopentanoic acid is its condensation with α-amino ketones, which leads to the formation of pyrazinones .


Physical And Chemical Properties Analysis

The density of 2-Methyl-4-oxopentanoic acid is 1.1±0.1 g/cm3 . Its boiling point is 245.5±13.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Metabolic Pathways in Pancreatic Islets

2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxopentanoate, plays a significant role in the metabolic pathways of isolated pancreatic islets. Hutton, Sener, and Malaisse (1979) found that this compound stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by the islets (Hutton, Sener, & Malaisse, 1979).

Synthesis Processes

Yuan (2006) reported the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, demonstrating the chemical versatility and potential applications of derivatives of 2-Methyl-4-oxopentanoic acid in synthetic chemistry (Yuan, 2006).

Crystal Structural Analysis

Maurin, Leś, and Winnicka-Maurin (1995) explored the crystal structures of oximes of 4-methyl-2-oxopentanoic acid, contributing to a deeper understanding of the chemical and physical properties of this compound (Maurin, Leś, & Winnicka-Maurin, 1995).

Analytical Chemistry

Schadewaldt, Wendel, and Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, illustrating the importance of 2-Methyl-4-oxopentanoic acid in biochemical analysis and medical diagnostics (Schadewaldt, Wendel, & Hammen, 1996).

Safety And Hazards

2-Methyl-4-oxopentanoic acid may cause eye and skin irritation . It may be harmful if swallowed or inhaled . It is advised to avoid dust formation and ensure adequate ventilation when handling this compound .

Future Directions

2-Methyl-4-oxopentanoic acid is a potential precursor to biofuels . It has been identified as one of the 12 potential platform chemicals in the biorefinery concept by the US Department of Energy . Its production from renewable sugars is a promising alternative to current industrial processes .

properties

IUPAC Name

2-methyl-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJTTKEYGHTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280179
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxopentanoic acid

CAS RN

6641-83-4
Record name 6641-83-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyllevulinic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
EA Ferreira, SVA Rodezno, ÁT Omori… - Biocatalysis and …, 2019 - Taylor & Francis
… sulfate in phosphate buffer (pH 7.2) improved the enantioselectivity allowing the formation of methyl (2R)-(+)-2-methyl-4-oxopentanoate and (2S)-(–)-2-methyl-4-oxopentanoic acid with …
Number of citations: 4 www.tandfonline.com
S Torii, T Inokuchi, K Kondo - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… The fungal metabolite lepiochlorin was synthesized from 2-methyl-4-oxopentanoic acid by the electrochemical chloromethoxylation of 2-methyl-2,4-pentadien-4-olide in MeOH–NH 4 Cl…
Number of citations: 6 www.journal.csj.jp
SAMT Hussain, WD Ollis, C Smith… - Journal of the Chemical …, 1975 - pubs.rsc.org
… solution of sodium borohydride (4 g) in 2~-sodium hydroxide (4 ml) diluted with water (36 ml) was added dropwise very slowly to a stirred solution of 2-methyl-4-oxopentanoic acid (16) (…
Number of citations: 39 pubs.rsc.org
G Cooper, C Reed, D Nguyen… - Proceedings of the …, 2011 - National Acad Sciences
… Most standard compounds were purchased commercially; we synthesized 3-methyl-4- oxopentanoic acid and 2-methyl-4- oxopentanoic acid by modification of published methods (33). …
Number of citations: 124 www.pnas.org
J Luo, Y Xu, L Zhao, L Dong, D Tong, L Zhu… - Bioresource technology, 2010 - Elsevier
… The organic acids were mainly acetic acid, 4-oxopentanoic acid and 2-methyl-4-oxopentanoic acid. The furans were mainly furan-2-carbaldehyde, 5-methylfuran-2-carbaldehyde, 5-…
Number of citations: 26 www.sciencedirect.com
N Takahashi, A Suzuki, S Tamura - Journal of the American …, 1965 - ACS Publications
The i-steroid rearrangement is also an analogous case, but here the attack of hydoxyl ion, instead of proton abstraction, usuallytakes place.(12) Cyclopropanes usually open according …
Number of citations: 73 pubs.acs.org
CB Gilley, MJ Buller, Y Kobayashi - Synlett, 2008 - thieme-connect.com
… On the other hand, (2S,3S)-3-hydroxy-2-methyl-4-oxopentanoic acid (3) was prepared by following a similar procedure used for the synthesis of 2 starting from boron-mediated …
Number of citations: 8 www.thieme-connect.com
S Karlsson, M Hakkarainen, AC Albertsson - Macromolecules, 1997 - ACS Publications
… Girois et al. suggested recently that 2-methyl-4-oxopentanoic acid is formed during photo-oxidation of polypropylene by a backbiting process that propagates along the macromolecule …
Number of citations: 90 pubs.acs.org
BC Soderberg, DC York, TR Hoye, GM Rehberg… - …, 1994 - ACS Publications
The search for synthetically useful acyl anion equiva-lents has been extensive.* 1 Several routes toward these synthons involve the reaction of “R-” with carbon monoxide, either metal-…
Number of citations: 8 pubs.acs.org
JF Hamilton, AC Lewis, C Bloss… - Atmospheric …, 2003 - acp.copernicus.org
… ester, which after acid hydrolysis yielded 2-methyl-4-oxopentanoic acid. Cyclisation of 2-methyl-4-oxopentanoic acid with phosphoric acid and subsequent chromatography resulted in …
Number of citations: 60 acp.copernicus.org

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